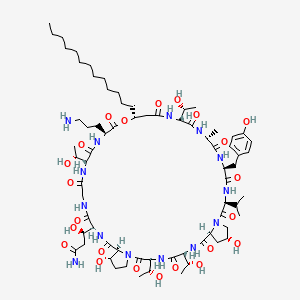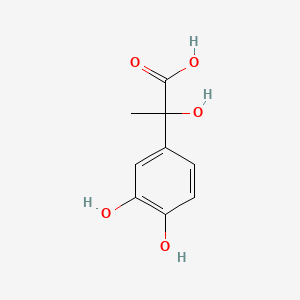
Danshensu
Vue d'ensemble
Description
Danshensu is a bioactive compound isolated from the Chinese herb Radix Salviae Miltiorrhizae . It has been applied for the treatment of angina pectoris . It can induce Nrf2/HO-1 activation and inhibit the NF-κB pathway . Danshensu reduces reactive oxygen species (ROS) production, upregulates antioxidant defense mechanisms, and inhibits the intrinsic apoptotic pathway .
Synthesis Analysis
Danshensu can be synthesized using Pd/C as a catalyst and D2O as a deuterium source . An effective and convenient method for the synthesis of deuterium-labelled Danshensu has been developed . Another method involves the enzymatic reduction of β-(3,4-dihydroxyphenyl) pyruvate with resting cells of pediococcus acidilactici .Molecular Structure Analysis
The molecular formula of Danshensu is C9H10O5 . Its molecular weight is 198.17 . The CAS number is 76822-21-4 .Chemical Reactions Analysis
Danshensu can be deuterium-labelled for quantitative bioanalysis . This process involves the use of Pd/C as a catalyst and D2O as a deuterium source .Physical And Chemical Properties Analysis
Danshensu is a white to beige powder . It is soluble in water at 20 mg/mL . It has an optical activity of [α]/D +30 to +40°, c = 1 in H2O .Applications De Recherche Scientifique
Regulation of Immune Response
Danshensu, a component of Danshen (Salvia miltiorrhiza Bunge), has been found to play important roles in increasing the index of immune organs, regulating the number and function of immune cells, and releasing immunoreactive substances . It has been widely used in the treatment of cardiovascular, cerebrovascular, and other immune diseases . Especially tanshinone IIA, cryptotanshinone, salvianolic acid B, and rosmarinic acid show good biological activity in treating rheumatoid arthritis, some immune-mediated inflammatory diseases, psoriasis, and inflammatory bowel disease .
Treatment of Autoimmune Diseases
Danshensu has been found to have pharmacological effects in improving the immunomodulatory effect and the treatment of autoimmune diseases . It has been used in the treatment of diseases like rheumatoid arthritis and psoriasis .
Treatment of Immune-Mediated Inflammatory Diseases
Danshensu has been found to be effective in the treatment of common immune-mediated inflammatory diseases . It has been used in the treatment of diseases like inflammatory bowel disease .
Vision Protection
Danshensu has been found to have a protective effect on retinal tissues and functional vision . In a mouse model of light-induced retinal degeneration, Danshensu significantly prevented Müller cell gliosis . It exerted protective effects against light-evoked deterioration on low spatial frequency-based visual contrast sensitivity function .
Cardiovascular Protection
Danshensu has been widely used to improve blood circulation, resolve blood stasis, attenuate atherosclerosis, treat myocardial ischemia-reperfusion injury, renal and hepatic dysfunction, and coronary heart disease .
Neuroprotection
Danshensu has garnered attention due to its neuroprotective abilities . However, its effect on the retinal tissues and functional vision has not been fully studied .
Mécanisme D'action
Target of Action
Danshensu has been found to interact with several targets. In the context of Ankylosing Spondylitis (AS), a chronic inflammatory disease, Danshensu targets were identified in four drugs-genes databases . The main signaling pathways associated with these targets were the c-Jun N-terminal kinase (JNK) and extracellular signal-regulated kinase (ERK) pathways . In another study, it was found that Danshensu displayed agonistic activity towards GPR35 .
Mode of Action
Danshensu interacts with its targets resulting in various changes. For instance, in the case of AS, a low concentration of tumor necrosis factor (TNF)-α promoted the differentiation of osteoblasts; this was inhibited by Danshensu . Danshensu also has antioxidant, anti-inflammatory, and anti-platelet aggregation activities .
Biochemical Pathways
Danshensu affects several biochemical pathways. In the treatment of Doxorubicin-induced cardiotoxicity, the network pharmacology results indicate that CAT, SOD, GPX1, IL-6, TNF, BAX, BCL-2, and CASP3 play an important role in this process, and Keap1 is the main target of DOX-induced cardiac oxidative stress . The Keap1-Nrf2/NQO1 pathway was confirmed by animal experiments .
Pharmacokinetics
Danshensu exhibits linear pharmacokinetics in the dose range of 15–60 mg/kg . It is poorly absorbed after oral administration, with an absolute bioavailability of 13.72% . This suggests that Danshensu could be developed as an injection due to its poor oral bioavailability .
Result of Action
The molecular and cellular effects of Danshensu’s action are diverse. In the context of AS, Danshensu exerts an anti-osteogenic effect via suppression of JNK and ERK signaling . In the treatment of Doxorubicin-induced cardiotoxicity, Danshensu effectively reduced oxidative stress, inflammation, and apoptosis in the damaged heart .
Action Environment
The action, efficacy, and stability of Danshensu can be influenced by environmental factors. It is known that Danshensu is sensitive to air or alkaline conditions and oxidizes, polymerizes, and darkens on exposure .
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-hydroxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O5/c1-9(14,8(12)13)5-2-3-6(10)7(11)4-5/h2-4,10-11,14H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDGMYGNFKSMYBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00945346 | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22681-72-7 | |
| Record name | alpha-(3,4-Dihydroxyphenyl)lactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022681727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4-Dihydroxyphenyl)-2-hydroxypropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00945346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Danshensu exert its cardiovascular protective effects?
A1: Studies indicate that Danshensu exhibits cardiovascular protection through multiple mechanisms, including:
- Vasodilation: Danshensu can activate calcium-activated potassium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. [, ]
- Anti-hypertension: In spontaneously hypertensive rats, Danshensu has been shown to lower blood pressure, reduce cardiac hypertrophy, and decrease the incidence of arrhythmias. [, ]
- Anti-thrombotic effects: Danshensu demonstrates anti-platelet aggregation and anti-thrombotic properties, potentially by inhibiting cyclooxygenase-2 (COX-2) and modulating the balance of thromboxane A2 (TXA2) and prostacyclin (PGI2). []
Q2: What is the role of Danshensu in cancer treatment?
A2: Danshensu exhibits anti-tumor effects in various cancer models, including lung, colon, liver, and oral cancer. Some of the proposed mechanisms include:
- Inhibition of tumor cell proliferation and metastasis: Danshensu has been shown to inhibit the proliferation, migration, and invasion of various cancer cell lines. [, , , ]
- Enhancement of chemosensitivity: Studies suggest that Danshensu can enhance the sensitivity of cancer cells to chemotherapeutic agents like Doxorubicin and Oxaliplatin. [, , ]
- Regulation of signaling pathways: Danshensu has been implicated in modulating various signaling pathways involved in cancer cell survival, proliferation, and metastasis, including the PI3K/Akt, TGF-β/Smad, and p38 MAPK pathways. [, , , ]
Q3: How does Danshensu impact the nervous system?
A3: Research suggests that Danshensu possesses neuroprotective properties, potentially through the following mechanisms:
- Anti-inflammatory effects: Danshensu can attenuate neuroinflammation by reducing the production of pro-inflammatory cytokines. [, , ]
- Antioxidant activity: Danshensu can scavenge reactive oxygen species (ROS) and protect neurons from oxidative stress. [, , ]
- Modulation of signaling pathways: Danshensu has been shown to regulate signaling pathways involved in neuronal survival and inflammation, such as the TLR4/NF-κB and Nrf2/HO-1 pathways. []
Q4: What is the bioavailability of Danshensu?
A4: Danshensu exhibits relatively low oral bioavailability, estimated to be around 9.53% in rats. [] This suggests that it is poorly absorbed from the gastrointestinal tract.
Q5: How is Danshensu metabolized and excreted?
A5: Following intravenous administration in rats, approximately 46.99% of Danshensu is excreted unchanged in urine, with a smaller proportion (1.16%) excreted in feces. [] The main metabolic pathways involve phase II reactions, including methylation, sulfation, and acetylation. []
Q6: Does Danshensu cross the blood-brain barrier?
A6: Yes, Danshensu can cross the blood-brain barrier, and this process appears to be influenced by P-glycoprotein (P-gp), an efflux transporter. [] Inhibition of P-gp has been shown to increase Danshensu concentrations in the brain. []
Q7: Are there any known drug interactions with Danshensu?
A7: Yes, Danshensu has been shown to interact with certain drugs:
- Irbesartan: Danshensu can increase the systemic exposure of Irbesartan by inhibiting its metabolism by CYP2C9, a drug-metabolizing enzyme. []
- Rosuvastatin: Danshensu can inhibit the uptake of Rosuvastatin by hepatocytes, potentially leading to increased Rosuvastatin levels. [] This interaction seems to be mediated by organic anion transporting polypeptide 1B1 (OATP1B1), a transporter protein. []
Q8: What is known about the safety profile of Danshensu?
A8: While generally considered safe, research suggests that long-term use of high doses of Danshensu should be approached with caution. Some studies have reported potential adverse effects, including:
- Bleeding risk: While not observed in all studies, prolonged use of Danshensu, especially at high doses, might increase the risk of bleeding in some cases. []
- Drug interactions: As mentioned earlier, Danshensu can interact with certain drugs, potentially altering their pharmacokinetics and increasing the risk of adverse effects. [, ]
Q9: What strategies can be used to improve the bioavailability of Danshensu?
A9: Several approaches have been explored to enhance the bioavailability and therapeutic efficacy of Danshensu, including:
- Phospholipid complexation: Formulating Danshensu as a phospholipid complex has been shown to significantly increase its oral bioavailability in rats. []
- Sustained-release formulations: The development of sustained-release pellets of Danshensu has demonstrated prolonged drug release and improved bioavailability in rabbits. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




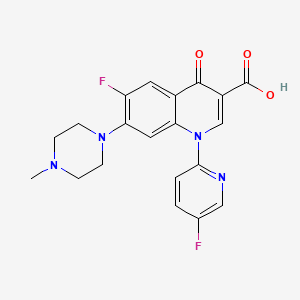
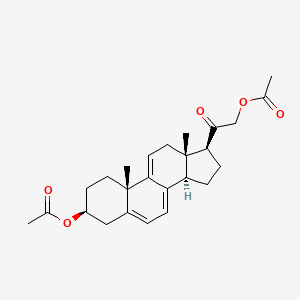
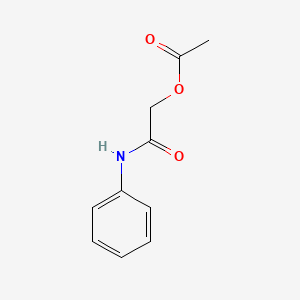

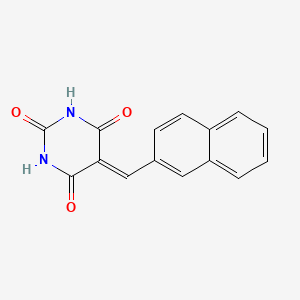
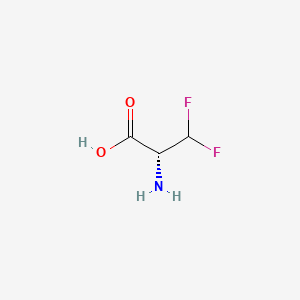

![[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-methoxy-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1222942.png)
